molecular formula C10H13ClN2O3S B1362474 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide CAS No. 23280-39-9

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Cat. No.: B1362474
CAS No.: 23280-39-9
M. Wt: 276.74 g/mol
InChI Key: FKMWGZIUAHMKRY-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

Functional Group Absorption Range Assignment
N–H stretch 3280–3320 Secondary amide
C=O stretch 1665–1680 Acetamide carbonyl
S=O asymmetric stretch 1320–1340 Sulfonamide
S=O symmetric stretch 1140–1160 Sulfonamide
C–Cl stretch 750–780 Chloroacetamide

Data correlates with IR patterns of analogous sulfonamides .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
2.78 s 6H N(CH₃)₂
3.98 s 2H CH₂Cl
7.52 d (J=8.5 Hz) 2H H-3, H-5 (phenyl)
7.85 d (J=8.5 Hz) 2H H-2, H-6 (phenyl)
10.21 s 1H NH (acetamide)

¹³C NMR (125 MHz, DMSO-d₆) :

δ (ppm) Assignment
38.2 N(CH₃)₂
42.5 CH₂Cl
121.6 C-3, C-5 (phenyl)
129.4 C-2, C-6 (phenyl)
139.8 C-1 (phenyl)
167.2 C=O (acetamide)
142.3 S(O)₂N

Spin-spin coupling between H-2/H-6 and H-3/H-5 confirms para-substitution .

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 277.0408 (calc. 277.0411).
  • Major fragments:
    • m/z 240.9923 (loss of HCl).
    • m/z 155.0231 (sulfamoyl-phenyl ion).
    • m/z 92.0502 (dimethylamine fragment).

Fragmentation patterns align with cleavage at the amide bond and sulfonamide group .

Properties

IUPAC Name

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMWGZIUAHMKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177849
Record name Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
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Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23280-39-9
Record name 2-Chloro-4'-(dimethylsulfamoyl)acetanilide
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Record name 23280-39-9
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Record name Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
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Record name 2-Chloro-4'-(dimethylsulfamoyl)acetanilide
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Preparation Methods

Preparation of 4-(Dimethylsulfamoyl)aniline Starting Material

The synthesis typically begins with the preparation or procurement of 4-(dimethylsulfamoyl)aniline, which can be obtained by sulfonylation of p-phenylenediamine or aniline derivatives with dimethylsulfonyl chloride under basic conditions.

Acylation with Chloroacetyl Chloride

The key step is the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride, usually performed in an inert solvent such as dichloromethane or toluene. A base, commonly triethylamine or sodium carbonate, is added to neutralize the hydrochloric acid generated and drive the reaction to completion.

Typical reaction conditions:

Parameter Range/Value
Solvent Dichloromethane, Toluene
Base Triethylamine, Sodium carbonate
Temperature 0 to 30 °C
Reaction Time 1 to 4 hours
Molar Ratio (Aniline:Chloroacetyl chloride) 1:1 to 1:1.2

The reaction mixture is stirred under these conditions, followed by workup involving aqueous washes to remove inorganic salts and purification by recrystallization or chromatography.

Purification

Purification is critical to obtain high purity product suitable for further applications. Common methods include:

  • Recrystallization from solvents such as ethanol or ethyl acetate
  • Silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane)
  • Washing with aqueous solutions to remove residual acid or base

While the direct acylation method is predominant, alternative routes have been reported for related chloroacetamide compounds, such as:

  • Using chloroacetic acid activated by coupling agents (e.g., thionyl chloride or oxalyl chloride) to form chloroacetyl chloride in situ
  • Stepwise synthesis involving protection and deprotection of functional groups to improve selectivity and yield

The acylation proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond. The base scavenges the released HCl, preventing protonation of the amine and side reactions.

Though specific data on 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide are limited in public literature, analogous compounds such as 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide have been studied extensively, providing useful insights:

Parameter Observed Data (Analogous Compound)
Yield Typically 85-95%
Purity (HPLC) >97%
Melting Point ~150-160 °C
Solubility Soluble in dichloromethane, moderate in ethanol

For industrial production, scale-up involves:

  • Optimization of reagent ratios to minimize excess and waste
  • Use of continuous flow reactors for better temperature and mixing control
  • Implementation of in-process controls (IPC) such as HPLC monitoring
  • Multi-step purification to meet regulatory standards
Step Reagents/Conditions Outcome
1. Preparation of aniline derivative 4-(dimethylsulfamoyl)aniline or precursor Starting material for acylation
2. Acylation Chloroacetyl chloride, base (triethylamine), solvent (DCM), 0-30 °C, 1-4 h Formation of this compound
3. Workup Aqueous washes, removal of salts Crude product
4. Purification Recrystallization or chromatography Pure final product

The preparation of this compound is efficiently achieved via the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride under mild conditions using a base to neutralize HCl. This method offers high yields and purity, suitable for both laboratory-scale synthesis and industrial production. Optimization of reaction parameters and purification techniques ensures the quality of the compound for its applications in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted acetanilide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide against various pathogens. The presence of the chloro atom in the compound appears to enhance its antimicrobial efficacy. For instance, research indicates that derivatives of acetamides, including this compound, exhibit significant activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The chloro atom stabilizes the molecule in the target enzyme, promoting cell lysis and enhancing its bactericidal effects .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure used to determine the effectiveness of antibacterial agents. Studies have shown that this compound demonstrates favorable MIC values against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent for treating infections caused by this bacterium .

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that yield high-purity compounds suitable for biological testing. For example, it can be synthesized from the reaction of 2-chloroacetyl chloride and 4-dimethylsulfamoylaniline under controlled conditions. The yield and purity of synthesized compounds are critical for ensuring reliable results in biological assays .

Pharmacological Insights

The pharmacological profile of this compound has been investigated concerning its cytotoxicity and pharmacokinetics. Early findings suggest that the compound exhibits a favorable pharmacokinetic profile, indicating good absorption and distribution characteristics that are essential for oral administration .

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments show that this compound has low cytotoxic effects on human cell lines, making it a promising candidate for further development as an antibacterial agent .

Case Studies and Comparative Analysis

Several case studies have been documented that assess the effectiveness of this compound compared to established antibiotics like Ciprofloxacin. In comparative studies, this compound has shown comparable or superior antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Table: Comparative Antibacterial Activity

CompoundPathogenMIC (µg/mL)Notes
This compoundKlebsiella pneumoniaeLowEnhanced activity due to chloro substitution
CiprofloxacinKlebsiella pneumoniaeModerateStandard antibiotic
This compoundStaphylococcus aureusLowComparable to Ciprofloxacin
This compoundPseudomonas aeruginosaLowEffective against resistant strains

Mechanism of Action

The mechanism of action of Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chloroacetamide Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide -SO₂N(CH₃)₂ (para) C₈H₉ClN₂O₃S 248.69 Pharmaceutical intermediates
2-Chloro-N-(4-fluorophenyl)acetamide -F (para) C₈H₇ClFNO 187.60 Precursor for quinoline derivatives
2-Chloro-N-(2-methoxyphenyl)acetamide -OCH₃ (ortho) C₉H₁₀ClNO₂ 199.63 Pesticide intermediates
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide Thiadiazole ring C₁₀H₈ClN₃OS 253.71 Antimicrobial agents
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide -NO₂ (ortho), -SO₂CH₃ C₉H₁₀ClN₂O₅S 310.70 Heterocyclic synthesis
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) -CH₂OCH₃, -C₂H₅ (ortho) C₁₄H₂₀ClNO₂ 269.77 Herbicide

Physicochemical Properties

  • Solubility : Sulfamoyl and nitro groups (e.g., in ) increase water solubility compared to alachlor, which is hydrophobic due to alkyl chains .
  • Reactivity: The chloroacetamide group undergoes nucleophilic substitution reactions, but electron-withdrawing groups (e.g., -NO₂ in ) accelerate hydrolysis, whereas electron-donating groups (e.g., -OCH₃ in ) slow it.

Research Findings and Trends

  • Crystallography : The sulfamoyl group in the target compound facilitates stable crystal packing via C–H···O interactions, as seen in related structures .
  • Environmental Impact : Chloroacetamide herbicides like alachlor are prone to photodegradation, forming toxic byproducts (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .
  • Drug Design: Modifying the phenyl ring with electron-withdrawing groups (e.g., -NO₂, -SO₂R) enhances bioactivity but may reduce metabolic stability .

Biological Activity

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound features a chloro group and a dimethylsulfamoyl moiety attached to a phenyl ring. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings suggest that compounds with halogenated substitutions on the phenyl ring demonstrate enhanced antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus128Moderate
E. coli512Low
Candida albicans256Moderate

The antimicrobial action of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), leading to cell lysis and death . The presence of the chloro atom enhances its potency compared to similar compounds lacking this substituent.

Case Study: Synergistic Effects

A study explored the synergistic effects of combining this compound with standard antibiotics against resistant strains of Klebsiella pneumoniae. The results indicated that this compound, when used in conjunction with ciprofloxacin and cefepime, exhibited additive effects, enhancing overall antibacterial efficacy without significant cytotoxicity .

Toxicological Profile

Preliminary toxicity assessments have shown that this compound has low cytotoxic potential. In vitro studies on oral mucosa cells revealed normal cellular morphology at therapeutic concentrations, suggesting a favorable safety profile for further clinical exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide?

  • Answer : The compound can be synthesized via nucleophilic substitution by reacting 4-dimethylsulfamoyl aniline with chloroacetyl chloride. Key steps include:

  • Maintaining anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.
  • Optimizing reaction temperature (typically 0–5°C initially, then room temperature) to control exothermicity and byproduct formation .
  • Purification via recrystallization using ethanol/water mixtures to achieve high yields (>75%) .
    • Validation : Monitor reaction progress using TLC (ethyl acetate/hexane, 3:7) and characterize via 1H^1H-NMR and FTIR to confirm amide bond formation and absence of unreacted starting materials.

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

  • Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation of a saturated solution in DMSO or DMF.
  • Use SHELX software for structure refinement, leveraging intramolecular hydrogen bonds (e.g., C–H⋯O) and intermolecular interactions (N–H⋯O) to resolve packing motifs .
    • Insights : The planarity of the acetamide moiety and sulfamoyl group influences molecular stacking, which is critical for understanding solubility and solid-state reactivity .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR : Confirm substitution patterns (e.g., 1H^1H-NMR for chloroacetamide protons at δ 4.2–4.4 ppm and sulfamoyl protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 290.7 [M+H]+^+) .
  • Elemental Analysis : Ensure purity (>98%) with C, H, N, S, and Cl within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like bacterial enoyl-ACP reductase or kinase enzymes. Use PDB structures (e.g., 3VSB for K. pneumoniae) .
  • MD simulations (GROMACS) can evaluate stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .
    • Validation : Compare computational results with in vitro assays (e.g., MIC values against Gram-negative pathogens) to identify structure-activity relationships .

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer :

  • Dose-Response Studies : Test across a broad concentration range (0.1–100 µg/mL) to identify non-linear effects.
  • Synergy Screening : Evaluate combinatorial effects with antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate FIC indices .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity discrepancies .

Q. How do structural analogs of this compound differ in reactivity and application?

  • Answer : Refer to analogs like:

CompoundStructural VariationKey Property
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideFluoro and nitro substituentsEnhanced antibacterial activity (MIC = 8 µg/mL vs. K. pneumoniae)
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamideHalogen-richImproved lipophilicity (logP = 2.8) for blood-brain barrier penetration
  • Design Guidance : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity and target binding .

Q. What are the best practices for optimizing reaction conditions in scaled-up synthesis?

  • Answer :

  • Continuous Flow Reactors : Improve yield consistency (e.g., 85–90% vs. 70% batch) and reduce reaction time .
  • Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to replace DMF, reducing environmental impact .
  • Catalysis : Use KI (5 mol%) to accelerate chloroacetyl chloride reactivity in SN2_2 reactions .

Methodological Considerations

Q. How can hydrogen bonding networks be experimentally validated in this compound?

  • Answer :

  • FTIR : Detect N–H stretching (3200–3300 cm1^{-1}) and C=O bending (1650–1680 cm1^{-1}) .
  • SXRD : Quantify bond lengths (e.g., N–H⋯O = 2.89 Å) and angles to map intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (H315/H319) .
  • Waste Management : Neutralize chloroacetyl chloride residues with sodium bicarbonate before disposal .

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